molecular formula C26H29N3O4S B15171424 Dimethyl (2'Z)-1-butyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate CAS No. 885722-17-8

Dimethyl (2'Z)-1-butyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate

Cat. No.: B15171424
CAS No.: 885722-17-8
M. Wt: 479.6 g/mol
InChI Key: CAFXLIQLOQCOKS-UHFFFAOYSA-N
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Description

Dimethyl (2’Z)-1-butyl-3-ethyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate is a complex organic compound with a unique spiro structure This compound is characterized by its combination of benzimidazole and thiophene rings, which are connected through a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2’Z)-1-butyl-3-ethyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate typically involves multiple steps:

    Formation of the Benzimidazole Ring: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Spiro Linkage Formation: The benzimidazole intermediate is then reacted with a thiophene derivative to form the spiro linkage. This step often requires the use of a strong base and a suitable solvent.

    Introduction of Functional Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2’Z)-1-butyl-3-ethyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert imine groups to amine groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

Dimethyl (2’Z)-1-butyl-3-ethyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Dimethyl (2’Z)-1-butyl-3-ethyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (2’Z)-1-butyl-3-ethyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-furan]-4’,5’-dicarboxylate
  • Dimethyl (2’Z)-1-butyl-3-ethyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-pyrrole]-4’,5’-dicarboxylate

Uniqueness

Dimethyl (2’Z)-1-butyl-3-ethyl-2’-(phenylimino)-1,3-dihydro-2’H-spiro[benzimidazole-2,3’-thiophene]-4’,5’-dicarboxylate is unique due to its spiro structure and the combination of benzimidazole and thiophene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

885722-17-8

Molecular Formula

C26H29N3O4S

Molecular Weight

479.6 g/mol

IUPAC Name

dimethyl 1-butyl-3-ethyl-5'-phenyliminospiro[benzimidazole-2,4'-thiophene]-2',3'-dicarboxylate

InChI

InChI=1S/C26H29N3O4S/c1-5-7-17-29-20-16-12-11-15-19(20)28(6-2)26(29)21(23(30)32-3)22(24(31)33-4)34-25(26)27-18-13-9-8-10-14-18/h8-16H,5-7,17H2,1-4H3

InChI Key

CAFXLIQLOQCOKS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N(C13C(=C(SC3=NC4=CC=CC=C4)C(=O)OC)C(=O)OC)CC

Origin of Product

United States

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